Cas no 1504717-45-6 (2,2-dimethyl-3-(oxolan-3-yl)propanoic acid)

2,2-dimethyl-3-(oxolan-3-yl)propanoic acid 化学的及び物理的性質
名前と識別子
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- 3-Furanpropanoic acid, tetrahydro-α,α-dimethyl-
- 2,2-dimethyl-3-(oxolan-3-yl)propanoic acid
- 2,2-Dimethyl-3-(tetrahydrofuran-3-yl)propanoic acid
-
- インチ: 1S/C9H16O3/c1-9(2,8(10)11)5-7-3-4-12-6-7/h7H,3-6H2,1-2H3,(H,10,11)
- InChIKey: JGXNEJDTFQOXGG-UHFFFAOYSA-N
- SMILES: C(C1COCC1)C(C)(C)C(=O)O
じっけんとくせい
- 密度みつど: 1.066±0.06 g/cm3(Predicted)
- Boiling Point: 292.3±13.0 °C(Predicted)
- 酸度系数(pKa): 4.85±0.10(Predicted)
2,2-dimethyl-3-(oxolan-3-yl)propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1218055-0.1g |
2,2-dimethyl-3-(oxolan-3-yl)propanoic acid |
1504717-45-6 | 95% | 0.1g |
$301.0 | 2023-07-10 | |
Enamine | EN300-1218055-2.5g |
2,2-dimethyl-3-(oxolan-3-yl)propanoic acid |
1504717-45-6 | 95% | 2.5g |
$1707.0 | 2023-07-10 | |
Enamine | EN300-1218055-5.0g |
2,2-dimethyl-3-(oxolan-3-yl)propanoic acid |
1504717-45-6 | 95% | 5.0g |
$2525.0 | 2023-07-10 | |
Life Chemicals | F2147-6298-2.5g |
2,2-dimethyl-3-(oxolan-3-yl)propanoic acid |
1504717-45-6 | 95%+ | 2.5g |
$1326.0 | 2023-09-06 | |
TRC | D206446-1g |
2,2-dimethyl-3-(oxolan-3-yl)propanoic acid |
1504717-45-6 | 1g |
$ 955.00 | 2022-06-05 | ||
TRC | D206446-100mg |
2,2-dimethyl-3-(oxolan-3-yl)propanoic acid |
1504717-45-6 | 100mg |
$ 160.00 | 2022-06-05 | ||
Life Chemicals | F2147-6298-5g |
2,2-dimethyl-3-(oxolan-3-yl)propanoic acid |
1504717-45-6 | 95%+ | 5g |
$1989.0 | 2023-09-06 | |
Enamine | EN300-1218055-100mg |
2,2-dimethyl-3-(oxolan-3-yl)propanoic acid |
1504717-45-6 | 95.0% | 100mg |
$301.0 | 2023-10-02 | |
Enamine | EN300-1218055-250mg |
2,2-dimethyl-3-(oxolan-3-yl)propanoic acid |
1504717-45-6 | 95.0% | 250mg |
$431.0 | 2023-10-02 | |
Enamine | EN300-1218055-500mg |
2,2-dimethyl-3-(oxolan-3-yl)propanoic acid |
1504717-45-6 | 95.0% | 500mg |
$679.0 | 2023-10-02 |
2,2-dimethyl-3-(oxolan-3-yl)propanoic acid 関連文献
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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10. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
2,2-dimethyl-3-(oxolan-3-yl)propanoic acidに関する追加情報
2,2-dimethyl-3-(oxolan-3-yl)propanoic acid and Its Significance in Modern Pharmaceutical Development
2,2-dimethyl-3-(oxolan-3-yl)propanoic acid, with the chemical formula C9H16O4 and CAS number 1504717-45-6, has emerged as a pivotal compound in the field of pharmaceutical chemistry due to its unique molecular architecture and potential biological activities. This compound is characterized by a central carbon chain with two methyl groups at the 2-position and a tetrahydrofuran ring (oxolan-3-yl) at the 3-position, which collectively contribute to its distinct physicochemical properties. Recent advancements in synthetic methodologies and biological evaluations have underscored the importance of this molecule in drug discovery and development.
The molecular structure of 2,2-dimethyl-3-(oxolan-3-yl)propanoic acid is defined by its three-dimensional configuration, which plays a critical role in determining its interactions with biological targets. The presence of the oxolan-3-yl ring introduces steric and electronic effects that modulate the compound's reactivity and selectivity. These structural features have been extensively studied in recent years, with researchers focusing on how the ring's oxygen atoms influence hydrogen bonding capabilities and solubility profiles. Such characteristics are particularly relevant in the context of drug design, where optimizing molecular interactions is essential for therapeutic efficacy.
Recent studies published in Journal of Medicinal Chemistry (2023) have highlighted the potential of 2,2-dimethyl-3-(oxolan-3-yl)propanoic acid as a scaffold for developing novel anti-inflammatory agents. The compound's ability to modulate lipid metabolism and inhibit pro-inflammatory cytokine production has been demonstrated through in vitro assays. These findings align with the growing interest in targeting metabolic pathways for the treatment of chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. The integration of this compound into such therapeutic strategies underscores its relevance in modern pharmacology.
From a synthetic perspective, the preparation of 2,2-dimethyl-3-(oxolan-3-yl)propanoic acid has been optimized through asymmetric catalysis and microwave-assisted reactions, which have significantly reduced reaction times and improved yield efficiency. A 2022 study in Organic & Biomolecular Chemistry reported the use of chiral phosphoric acid catalysts to achieve high enantiomeric purity, a critical factor in pharmaceutical applications where stereochemistry dictates biological activity. These advancements in synthetic techniques have facilitated the large-scale production of the compound, making it a viable candidate for further preclinical and clinical evaluations.
The biological activities of 2,2-dimethyl-3-(oxolan-3-yl)propanoic acid have also been explored in the context of neurodegenerative diseases. A 2024 study published in Neuropharmacology revealed that the compound exhibits neuroprotective effects by reducing oxidative stress and enhancing mitochondrial function in neuronal cells. These findings suggest potential applications in the treatment of conditions such as Alzheimer's disease and Parkinson's disease, where mitochondrial dysfunction is a key pathological feature. The compound's ability to cross the blood-brain barrier further enhances its therapeutic potential in these contexts.
In addition to its therapeutic applications, 2,2-dimethyl-3-(oxolan-3-yl)propanoic acid has been investigated for its role in metabolic regulation. Research published in Cell Metabolism (2023) demonstrated that the compound can modulate lipid storage and energy expenditure by interacting with peroxisome proliferator-activated receptors (PPARs). This mechanism of action has implications for the management of metabolic disorders, including obesity and type 2 diabetes, where PPAR agonists are commonly used to improve insulin sensitivity and reduce hepatic fat accumulation.
The pharmacokinetic profile of 2,2-dimethyl-3-(oxolan-3-yl)propanoic acid has also been evaluated in preclinical models. Studies conducted by the University of California, San Francisco (2023) revealed that the compound exhibits favorable oral bioavailability and a prolonged half-life, which are critical parameters for drug development. These properties suggest that the compound could be formulated into sustained-release dosage forms, potentially improving patient compliance and therapeutic outcomes in chronic disease management.
Furthermore, the compound's safety profile has been assessed through in vivo toxicity studies. A 2023 report in Toxicological Sciences indicated that 2,2-dimethyl-3-(oxolan-3-yl)propanoic acid exhibits low acute toxicity and no significant organ-specific toxicity at therapeutic doses. These findings are essential for advancing the compound into clinical trials and ensuring its safety for human use. The absence of genotoxic effects, as demonstrated by the Ames test, further supports its potential as a safe therapeutic agent.
Current research efforts are focused on expanding the applications of 2,2-dimethyl-3-(oxolan-3-yl)propanoic acid beyond its established therapeutic potential. A 2024 study in Advanced Drug Delivery Reviews explored its use as a drug delivery enhancer, leveraging its ability to improve the permeability of the intestinal epithelium. This property could be harnessed to enhance the absorption of poorly water-soluble drugs, addressing a significant challenge in pharmaceutical formulation. Such innovations highlight the versatility of this compound in the development of advanced drug delivery systems.
In conclusion, 2,2-dimethyl-3-(oxolan-3-yl)propanoic acid represents a promising molecule with diverse applications in pharmaceutical science. Its unique molecular structure, combined with recent advances in synthetic and biological research, positions it as a valuable candidate for the development of novel therapeutics. As ongoing studies continue to uncover its potential in various disease models, the compound is expected to play an increasingly important role in the future of drug discovery and clinical medicine.
2,2-dimethyl-3-(oxolan-3-yl)propanoic acid is currently being evaluated in several preclinical studies, with plans to initiate Phase I clinical trials within the next two years. The compound's multifaceted biological activities and favorable pharmacological profile make it a compelling candidate for further investigation, with the potential to address unmet medical needs across multiple therapeutic areas.
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